molecular formula C14H12N2O B6172409 5-methyl-7-phenyl-1,3-benzoxazol-2-amine CAS No. 2139387-77-0

5-methyl-7-phenyl-1,3-benzoxazol-2-amine

Cat. No.: B6172409
CAS No.: 2139387-77-0
M. Wt: 224.3
InChI Key:
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Description

5-methyl-7-phenyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different catalytic conditions. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in dimethylformamide at elevated temperatures . Another method employs the use of eosin Y as a photocatalyst in the presence of potassium carbonate and tert-butyl hydroperoxide under blue LED light .

Industrial Production Methods

Industrial production of benzoxazole derivatives often utilizes scalable and eco-friendly methods. For instance, the use of reusable ionic liquids as catalysts has been developed for the synthesis of 2-aminobenzoxazoles, providing high yields and the advantage of catalyst recyclability . These methods are advantageous due to their efficiency, reduced reaction times, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in an appropriate solvent such as ethanol.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution at the amine group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-methyl-7-phenyl-1,3-benzoxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it has been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-benzoxazol-5-amine: Another benzoxazole derivative with similar structural features but different substituents.

    7-phenyl-1,3-benzoxazol-2-amine: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.

Uniqueness

5-methyl-7-phenyl-1,3-benzoxazol-2-amine is unique due to the presence of both methyl and phenyl groups, which can influence its electronic properties and reactivity. These substituents may enhance its biological activity compared to other benzoxazole derivatives .

Properties

CAS No.

2139387-77-0

Molecular Formula

C14H12N2O

Molecular Weight

224.3

Purity

95

Origin of Product

United States

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